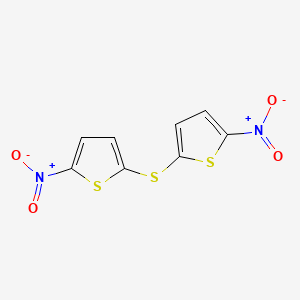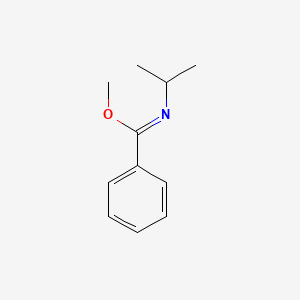
Methyl N-(propan-2-yl)benzenecarboximidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(propan-2-yl)benzenecarboximidate is an organic compound that belongs to the class of carboximidates These compounds are characterized by the presence of a carboximidate functional group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(propan-2-yl)benzenecarboximidate typically involves the reaction of benzenecarboxylic acid derivatives with isopropylamine and methanol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the carboximidate group. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as distillation and crystallization may be employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(propan-2-yl)benzenecarboximidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidate group into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product and may involve different temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Methyl N-(propan-2-yl)benzenecarboximidate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl N-(propan-2-yl)benzenecarboximidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl N-(propan-2-yl)benzenecarboximidate include other carboximidates and amides, such as:
- N-methylbenzenecarboximidate
- N-ethylbenzenecarboximidate
- N-isopropylbenzenecarboximidate
Uniqueness
This compound is unique due to its specific functional group arrangement and the presence of the isopropyl group. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
79893-75-7 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
methyl N-propan-2-ylbenzenecarboximidate |
InChI |
InChI=1S/C11H15NO/c1-9(2)12-11(13-3)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clave InChI |
ZICUCCWXDHATEW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N=C(C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


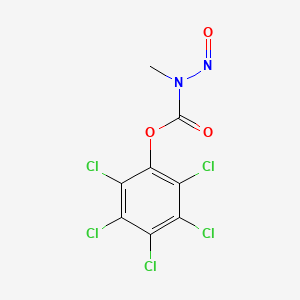
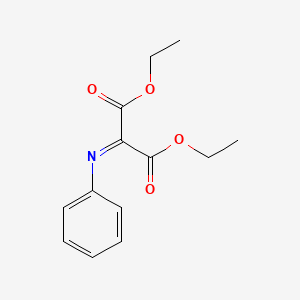
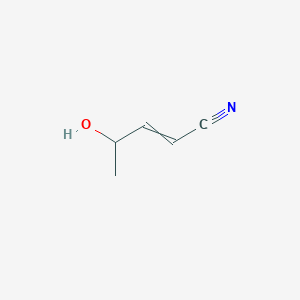

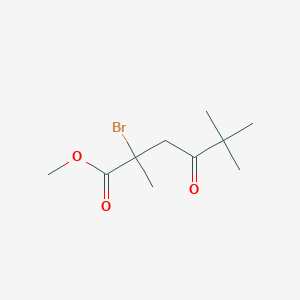
![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)
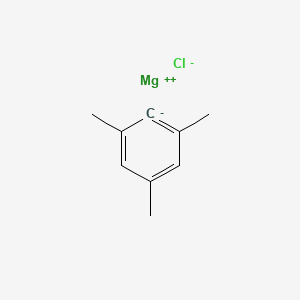
![Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate](/img/structure/B14427586.png)
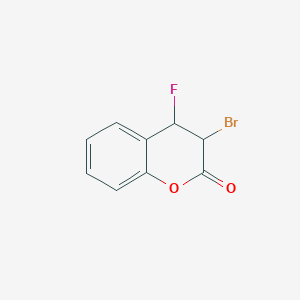
![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)
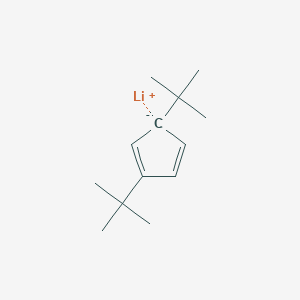
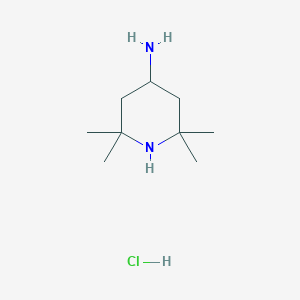
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
